2-bromo-N-tert-butylbenzenesulfonamide CAS number and properties
2-bromo-N-tert-butylbenzenesulfonamide CAS number and properties
An In-depth Technical Guide to 2-bromo-N-tert-butylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-bromo-N-tert-butylbenzenesulfonamide, a key building block in the development of targeted protein degraders. This document details its chemical and physical properties, safety information, and established experimental protocols for its synthesis, purification, and analysis.
Core Chemical and Physical Properties
2-bromo-N-tert-butylbenzenesulfonamide is a substituted aromatic sulfonamide. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on data from closely related compounds and standard chemical principles.
Table 1: Chemical Identifiers and Descriptors
| Property | Value | Citation |
| CAS Number | 138733-50-3 | [1][2] |
| Molecular Formula | C₁₀H₁₄BrNO₂S | [1] |
| Molecular Weight | 292.2 g/mol | [1] |
| IUPAC Name | 2-bromo-N-(tert-butyl)benzenesulfonamide | |
| Purity | ≥96% | [1] |
Table 2: Estimated Physical and Chemical Properties
| Property | Estimated Value | Notes |
| Appearance | White solid | Based on the described synthesis product.[3] |
| Melting Point | 96-98 °C | This is the experimental melting point for the related isomer, 4-bromo-N-tert-butylbenzenesulfonamide, and serves as an estimate.[4] |
| Boiling Point | > 300 °C | Estimated based on the high boiling points of related aromatic sulfonamides.[5] |
| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate, and chloroform. Insoluble in water. | Based on the reported synthesis solvent and the general solubility of benzenesulfonamides.[3][5] |
| Storage | Room temperature, in a dry, sealed container. | [1][6] |
Safety and Handling
Table 3: GHS Hazard Information (Predicted)
| Category | Hazard |
| Pictograms | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Handle in accordance with good industrial hygiene and safety practices.
Experimental Protocols
Synthesis of 2-bromo-N-tert-butylbenzenesulfonamide
The most common synthesis route involves the nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and tert-butylamine.
Reaction: 2-bromobenzenesulfonyl chloride + tert-butylamine → 2-bromo-N-tert-butylbenzenesulfonamide
Materials:
-
2-bromobenzenesulfonyl chloride (8.65 mmol, 2.21 g)
-
tert-butylamine (21.9 mmol, 2.30 mL)
-
Chloroform (40 mL)
-
Silica gel for flash chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of 2-bromobenzenesulfonyl chloride in chloroform under a nitrogen atmosphere at room temperature, add tert-butylamine.[3]
-
Stir the resulting orange solution at room temperature for 12 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, evaporate the mixture to dryness under reduced pressure.[3]
-
Purify the crude product by flash chromatography on silica gel, using a 15% ethyl acetate in hexane mixture as the eluent.[3]
-
The final product is obtained as a white solid with a reported yield of 84%.[3]
Characterization Data:
-
¹H NMR (300 MHz, CDCl₃): δ 8.18 (d, J=8.5 Hz, 1H), 7.73 (d, J=8.5 Hz, 1H), 7.50-7.35 (m, 2H), 5.11 (s, 1H), 1.20 (s, 9H).[3]
Purification Protocols
While flash chromatography is specified in the synthesis, recrystallization is another common method for purifying solid sulfonamide products.
Recrystallization (General Protocol):
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water or ethyl acetate/hexane). The compound should be soluble in the hot solvent and sparingly soluble when cold.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Analytical Methods (Adapted)
A robust analytical method is crucial for quality control. The following HPLC method, developed for the closely related 2-bromo-N-phenethylbenzenesulfonamide, can be adapted.[7]
Table 4: Adapted HPLC Method Parameters
| Parameter | Condition |
| HPLC System | Standard system with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time-based gradient, starting around 60% B and increasing |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~254 nm |
Applications in Drug Discovery
2-bromo-N-tert-butylbenzenesulfonamide is classified as a Protein Degrader Building Block .[1] This indicates its primary use is in the synthesis of bifunctional molecules for targeted protein degradation (TPD), such as Proteolysis Targeting Chimeras (PROTACs).
Targeted Protein Degradation (TPD): TPD is a novel therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[8] Unlike traditional inhibitors that only block a protein's function, degraders remove the entire protein.
Role as a Building Block: A PROTAC molecule consists of three parts: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[9] Molecules like 2-bromo-N-tert-butylbenzenesulfonamide serve as versatile scaffolds or intermediates. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of a POI-binding ligand or the linker, thereby facilitating the construction of a diverse library of potential PROTACs.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. prepchem.com [prepchem.com]
- 4. 4-BROMO-N-TERT-BUTYL-BENZENESULFONAMIDE CAS#: 93281-65-3 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Bromo-N-(tert-butyl)benzenesulfonamide - CAS:138733-50-3 - Sunway Pharm Ltd [3wpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. 단백질 분해 빌딩 블록 [sigmaaldrich.com]
- 9. lifechemicals.com [lifechemicals.com]
